2-Ethyl-6-phenylpyridine
CAS No.: 59239-12-2
Cat. No.: VC8028208
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 59239-12-2 |
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Molecular Formula | C13H13N |
Molecular Weight | 183.25 g/mol |
IUPAC Name | 2-ethyl-6-phenylpyridine |
Standard InChI | InChI=1S/C13H13N/c1-2-12-9-6-10-13(14-12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
Standard InChI Key | QVTQLTAYLIBTTF-UHFFFAOYSA-N |
SMILES | CCC1=NC(=CC=C1)C2=CC=CC=C2 |
Canonical SMILES | CCC1=NC(=CC=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
The core structure of 2-ethyl-6-phenylpyridine consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom—modified by two substituents: an ethyl group (-CHCH) at position 2 and a phenyl group (-CH) at position 6. This arrangement creates a sterically hindered environment that influences reactivity and intermolecular interactions . The IUPAC name for this compound is 2-ethyl-6-phenylpyridine, reflecting its substitution pattern.
Physicochemical Characteristics
Key physical properties include:
The compound’s low water solubility and high boiling point are consistent with its aromatic and hydrophobic substituents . The density and refractive index (estimated at 1.554) suggest a compact molecular packing in the solid state .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 2-ethyl-6-phenylpyridine typically involves cross-coupling reactions or condensation methodologies. One approach utilizes nicotinic acid derivatives as starting materials, undergoing alkylation and aryl substitution steps. For example:
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Alkylation of Pyridine Precursors: Reaction of 2-chloro-6-phenylpyridine with ethylmagnesium bromide under Grignard conditions.
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Palladium-Catalyzed Coupling: Suzuki-Miyaura coupling between 2-ethylpyridine boronic acid and bromobenzene derivatives .
These methods require precise temperature control (often under reflux) and catalysts such as palladium complexes to achieve yields exceeding 70% .
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method involves:
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One-Pot Cyclization: Heating a mixture of ethyl acetoacetate, ammonium acetate, and benzaldehyde derivatives in acetic acid, followed by purification via distillation . This route minimizes intermediate isolation, reducing production time and waste.
Applications in Scientific Research
Coordination Chemistry
2-Ethyl-6-phenylpyridine serves as a ligand in transition metal complexes. For instance, platinum(II) complexes incorporating this ligand exhibit tunable luminescence properties, making them candidates for organic light-emitting diodes (OLEDs) . The steric bulk of the phenyl group stabilizes metal-ligand bonds, enhancing photophysical stability .
Pharmaceutical Intermediates
As a precursor in drug synthesis, this compound is utilized in:
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Antihypertensive Agents: Functionalization of the pyridine ring to create angiotensin-converting enzyme (ACE) inhibitors.
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Anticancer Drugs: Derivatization into kinase inhibitors targeting aberrant signaling pathways in malignancies .
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
NMR spectra of 2-ethyl-6-phenylpyridine reveal distinct signals:
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δ 8.5–8.7 ppm: Aromatic protons adjacent to the nitrogen atom.
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δ 7.3–7.5 ppm: Phenyl group protons.
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δ 2.6–2.8 ppm (quartet): Methylene protons of the ethyl group.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and UV detection at 254 nm confirms purity (>97%) and identifies trace impurities . Mobile phases typically consist of acetonitrile-water mixtures (70:30 v/v) with 0.1% trifluoroacetic acid .
Future Directions and Research Opportunities
Drug Discovery
Modifying the ethyl and phenyl substituents could enhance selectivity for neuronal receptors, paving the way for novel anxiolytics or cognitive enhancers. Computational modeling (e.g., molecular docking) may identify optimal substituent patterns for target engagement.
Advanced Materials
Incorporating 2-ethyl-6-phenylpyridine into metal-organic frameworks (MOFs) could yield materials with tailored porosity for gas storage or catalysis . Its rigid structure supports framework stability, while the phenyl group enables π-π interactions with guest molecules .
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